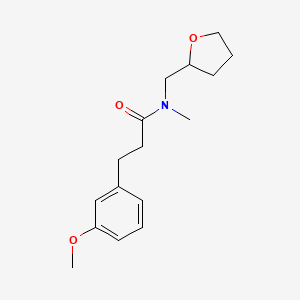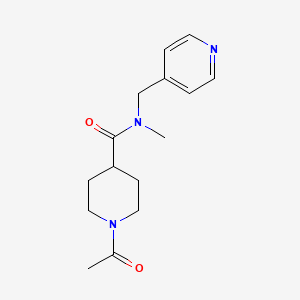
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea, also known as CDU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medical research. CDU is a urea derivative that has been synthesized through a series of chemical reactions and has shown promising results in various studies.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has been shown to have potential applications in medical research. It has been studied for its anti-cancer properties and has been found to inhibit the growth of cancer cells in vitro. 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has also been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models. Additionally, 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea is not fully understood. However, it has been proposed that 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has also been shown to modulate the activity of certain neurotransmitters in the brain, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has been shown to have several biochemical and physiological effects. In vitro studies have shown that 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has several limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea has not been extensively studied in vivo, which limits its potential applications in medical research.
Orientations Futures
There are several future directions for research on 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea. One potential direction is to further investigate its anti-cancer properties and its potential use in cancer therapy. Another potential direction is to investigate its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to understand the mechanism of action of 1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea and its potential side effects.
Méthodes De Synthèse
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea can be synthesized through a three-step process. The first step involves the reaction of 3-chloroaniline with phosgene to produce 3-chlorophenyl isocyanate. The second step involves the reaction of 3-chlorophenyl isocyanate with 2,3-dihydrophthalic anhydride to produce 1-(3-chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea. The third step involves the purification of the final product using recrystallization.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c16-8-3-1-4-9(7-8)17-15(23)18-11-6-2-5-10-12(11)14(22)20-19-13(10)21/h1-7H,(H,19,21)(H,20,22)(H2,17,18,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQNAMAGCDYJAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=CC3=C2C(=O)NNC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(1,4-dioxo-2,3-dihydrophthalazin-5-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,4-dihydro-2H-1lambda~4~-thiophen-5-yl)methyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6638956.png)
![[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)

![(2,6-Dimethoxyphenyl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B6638974.png)


![(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-thiophen-2-ylmethanone](/img/structure/B6638992.png)

![N-imidazo[1,2-a]pyridin-6-ylbutanamide](/img/structure/B6639010.png)



![Methyl 2-[(3,5-dichlorophenyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B6639058.png)
